molecular formula C6H12Br2 B3142702 1,3-Dibromohexane CAS No. 51104-99-5

1,3-Dibromohexane

Cat. No. B3142702
CAS RN: 51104-99-5
M. Wt: 243.97 g/mol
InChI Key: BMTSGRVTBHQZOB-UHFFFAOYSA-N
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Description

1,3-Dibromohexane is an organic compound with the molecular formula C6H12Br2 . It belongs to the class of halogenated hydrocarbons.


Synthesis Analysis

Dibromoalkane synthesis by dibromination is a common method for the synthesis of 1,3-Dibromohexane . This process involves the use of various brominating reagents for alkenes, alkynes, and ketones . The combination of DMSO and oxalyl bromide is a highly efficient brominating reagent . This bromination offers mild conditions, low cost, short reaction times, and provides dibromides and α-bromoketones in excellent yields .


Molecular Structure Analysis

The molecular structure of 1,3-Dibromohexane consists of a hexane (six carbon atoms) backbone with bromine atoms attached to the first and third carbon atoms . The average mass of the molecule is 243.967 Da and the monoisotopic mass is 241.930557 Da .


Chemical Reactions Analysis

1,3-Dibromohexane can undergo various chemical reactions. For instance, it can participate in bromination reactions of alkenes, alkynes, and anilines . These reactions are carried out at room temperature in short reaction times using potassium bromide and orthoperiodic acid in dichloromethane-water (1:1) to prepare the corresponding brominated compounds with excellent yields .


Physical And Chemical Properties Analysis

1,3-Dibromohexane has a boiling point of 215.3±8.0 °C at 760 mmHg . Its vapour pressure is 0.2±0.4 mmHg at 25°C, and it has an enthalpy of vaporization of 43.3±3.0 kJ/mol . The flash point is 87.1±17.7 °C . The index of refraction is 1.498 .

Scientific Research Applications

Molecular Properties and Dynamics

1,6-Dibromohexane, a close analogue of 1,3-Dibromohexane, has been studied for its molecular properties in urea inclusion compounds. Solid-state NMR spectroscopy revealed insights into guest dynamics and conformational order, showing that the guest dynamics are dominated by mutual exchange between two gauche conformers (Yang & Müller, 2007).

Electrochemical Reduction

Research on the electrochemical reduction of dibromohexane at silver cathodes in dimethylformamide (DMF) has been conducted. This study focused on understanding the reduction of carbon-bromine bonds and the product distributions arising from the process, providing insights into electrochemical reactions and mechanisms (Martin et al., 2015).

Vibrational Properties and Inclusion Compounds

The vibrational properties of the 1,6-dibromohexane/urea inclusion compound have been investigated using Raman and IR spectroscopy. This research offers a model system for understanding the vibrational properties of α,ω-dibromoalkane molecules (Elizabé et al., 1996).

Amphiphilic Hydrogels

Crosslinked carboxymethylpullulan synthesized using dibromohexan as a crosslinking agent represents an application in creating amphiphilic hydrogels. These hydrogels have potential applications in pharmaceutical and biomedical fields, especially in drug delivery (Legros et al., 2008).

Ionic Liquid Oxidants

Research has been conducted on hexamethylenebis (N-methylimidazolium) dichlorochromate, prepared using 1,6-dibromohexane. This ionic liquid oxidant shows potential in selectively oxidizing benzylic alcohols, indicating applications in organic synthesis and industrial chemistry (Hosseinzadeh et al., 2011).

Surface Chemistry for Cell Interactions

Surface chemical gradients, including those derived from dibromohexane, have been used to study mammalian cell interactions with synthetic surfaces. This research contributes to the understanding of cell behavior on different chemistries, relevant to tissue engineering and biomedical applications (Zelzer et al., 2008).

Safety and Hazards

1,3-Dibromohexane is considered hazardous. It is harmful if swallowed and may cause an allergic skin reaction . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective gloves/protective clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

1,3-dibromohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Br2/c1-2-3-6(8)4-5-7/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTSGRVTBHQZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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